molecular formula C13H14N2O3 B7817024 Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 948007-57-6

Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B7817024
CAS No.: 948007-57-6
M. Wt: 246.26 g/mol
InChI Key: AULSQVDXJLAZKE-UHFFFAOYSA-N
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Description

Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with ethyl chloroformate. The general synthetic route can be summarized as follows:

    Formation of Hydrazide: The starting material, 2-phenylethyl hydrazine, is reacted with ethyl chloroformate to form the corresponding hydrazide.

    Cyclization: The hydrazide is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives:

    Ethyl 5-(2-phenylethyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but different positioning of the nitrogen atoms in the ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

These compounds share similar chemical properties but may exhibit different biological activities and physical properties due to the variations in their structures .

Properties

IUPAC Name

ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-17-13(16)12-15-14-11(18-12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULSQVDXJLAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211749
Record name Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948007-57-6
Record name Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948007-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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